3-Amino-1,1-difluorobutan-2-ol hydrochloride
Overview
Description
3-Amino-1,1-difluorobutan-2-ol hydrochloride is a chemical compound with the molecular formula C4H9F2NOCl. It is a derivative of butanol with two fluorine atoms and an amino group attached to the second carbon atom. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Scientific Research Applications
3-Amino-1,1-difluorobutan-2-ol hydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to act as a building block in organic synthesis makes it valuable in the development of new compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1-difluorobutan-2-ol hydrochloride typically involves the fluorination of butanol derivatives followed by the introduction of an amino group. One common method is the reaction of 1,1-difluorobutane-2-ol with ammonia under controlled conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,1-difluorobutan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of alcohols or amines.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
3-Amino-1,1-difluorobutan-2-ol hydrochloride is similar to other fluorinated alcohols and amines, such as 3-Amino-1,1,1-trifluorobutan-2-ol hydrochloride. its unique combination of fluorine atoms and amino group gives it distinct chemical and physical properties. This makes it more suitable for certain applications compared to its analogs.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluorobutan-2-ol hydrochloride
3-Amino-1,1-difluorobutan-2-one
3-Amino-1,1-difluorobutan-2-one hydrochloride
Properties
IUPAC Name |
3-amino-1,1-difluorobutan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-2(7)3(8)4(5)6;/h2-4,8H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJVVRZLIVBZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)F)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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